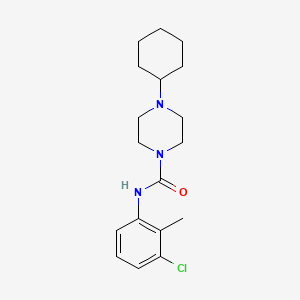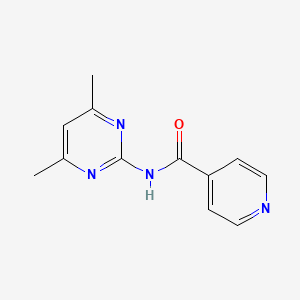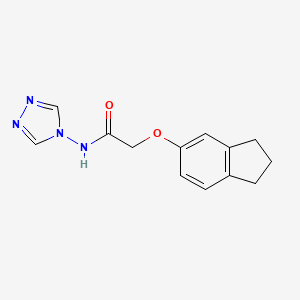
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide
Overview
Description
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP belongs to the class of piperazine derivatives and has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the neuron. The reduction of calcium influx leads to the inhibition of downstream signaling pathways, which ultimately affects the synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been found to modulate various biochemical and physiological processes in the brain. For example, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been shown to impair learning and memory in animal models, which suggests the involvement of NMDA receptors in these processes. N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has also been found to induce neurotoxicity in the hippocampus, which is a brain region involved in memory formation.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has several advantages for lab experiments. First, it is a selective antagonist of the NMDA receptor, which makes it a useful tool to study the function of these receptors. Second, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has a long half-life, which allows for prolonged experiments. However, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide also has some limitations. For example, it has been found to induce neurotoxicity in some brain regions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide in scientific research. First, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be used to study the role of NMDA receptors in different brain functions such as pain perception, addiction, and depression. Second, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be used in combination with other compounds to study their synergistic effects on the NMDA receptor. Third, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be modified to improve its selectivity and reduce its neurotoxicity. Overall, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has a promising future in scientific research and can provide valuable insights into the function of NMDA receptors in the brain.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been extensively used in scientific research to study the function of NMDA receptors in the brain. NMDA receptors are involved in various physiological processes such as learning, memory, and synaptic plasticity. N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been found to selectively block the activity of NMDA receptors, which makes it a useful tool to study the role of these receptors in different brain functions.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-14-16(19)8-5-9-17(14)20-18(23)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h5,8-9,15H,2-4,6-7,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBIBCPXHOHVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[methyl(1-pyridin-2-ylethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B4179312.png)
![1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)



![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)

